![molecular formula C12H15N3 B126815 3-Amino-1-benzylpyrrolidine-3-carbonitrile CAS No. 145090-28-4](/img/structure/B126815.png)
3-Amino-1-benzylpyrrolidine-3-carbonitrile
Overview
Description
3-Amino-1-benzylpyrrolidine-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to exhibit significant biological activity, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Drug Discovery
The compound belongs to the pyrrolidine class of compounds, which are widely used in drug discovery . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Alzheimer’s Disease Treatment
1-Benzylpyrrolidine-3-amine-based compounds have been studied as potential multifunctional agents against Alzheimer’s disease . They have been found to have anti-aggregating, antioxidant, and metal-chelating properties . These compounds have shown dual anti-aggregating properties towards amyloid beta (Aβ) and tau protein, which are key proteins involved in Alzheimer’s disease .
Antioxidant Activity
These compounds have been found to display free radical scavenging capacity and antioxidant activity . This makes them potentially useful in conditions where oxidative stress plays a role.
Metal Chelation
1-Benzylpyrrolidine-3-amine-based compounds have been found to selectively chelate copper ions . This property could be useful in conditions where metal ion homeostasis is disrupted.
Inhibition of Butyrylcholinesterase (BuChE)
Compounds based on 1-Benzylpyrrolidine-3-amine have been found to be potent inhibitors of BuChE . BuChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter, and its inhibition is a strategy used in the treatment of Alzheimer’s disease .
Synthetic Chemistry
In synthetic chemistry, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively . This reaction is used to synthesize pyrrolidines, including 3-Amino-1-benzylpyrrolidine-3-carbonitrile .
properties
IUPAC Name |
3-amino-1-benzylpyrrolidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COESXKHUIKDTRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622204 | |
Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-benzylpyrrolidine-3-carbonitrile | |
CAS RN |
145090-28-4 | |
Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.